Cas no 2171721-21-2 (1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide)

1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide
- 2171721-21-2
- EN300-1282490
-
- インチ: 1S/C9H9IN2O2S/c10-7-3-5(4-15-7)9(14)12-2-1-6(12)8(11)13/h3-4,6H,1-2H2,(H2,11,13)
- InChIKey: KNICIBQYRZIQOR-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=CS1)C(N1CCC1C(N)=O)=O
計算された属性
- せいみつぶんしりょう: 335.94295g/mol
- どういたいしつりょう: 335.94295g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1282490-250mg |
1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide |
2171721-21-2 | 250mg |
$1038.0 | 2023-10-01 | ||
Enamine | EN300-1282490-500mg |
1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide |
2171721-21-2 | 500mg |
$1084.0 | 2023-10-01 | ||
Enamine | EN300-1282490-5000mg |
1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide |
2171721-21-2 | 5000mg |
$3273.0 | 2023-10-01 | ||
Enamine | EN300-1282490-1000mg |
1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide |
2171721-21-2 | 1000mg |
$1129.0 | 2023-10-01 | ||
Enamine | EN300-1282490-10000mg |
1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide |
2171721-21-2 | 10000mg |
$4852.0 | 2023-10-01 | ||
Enamine | EN300-1282490-1.0g |
1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide |
2171721-21-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1282490-50mg |
1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide |
2171721-21-2 | 50mg |
$948.0 | 2023-10-01 | ||
Enamine | EN300-1282490-100mg |
1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide |
2171721-21-2 | 100mg |
$993.0 | 2023-10-01 | ||
Enamine | EN300-1282490-2500mg |
1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide |
2171721-21-2 | 2500mg |
$2211.0 | 2023-10-01 |
1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide 関連文献
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamideに関する追加情報
1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide: A Promising Compound in the Field of Medicinal Chemistry
1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide, with the CAS number 2171721-21-2, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of heterocyclic compounds that have shown promising biological activities, particularly in the areas of cancer treatment and inflammatory diseases.
The core structure of 1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide consists of an azetidine ring, which is a four-membered cyclic amine, and a thienyl (thiophene) moiety. The presence of the iodine substituent on the thienyl ring adds to the compound's versatility and reactivity, making it an attractive candidate for further chemical modifications and biological evaluations.
Recent studies have highlighted the potential of 1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide in various therapeutic contexts. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers found that the compound effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential as a novel anti-inflammatory agent.
In another study, published in the Cancer Research journal, 1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide was shown to have significant anticancer activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. The compound was found to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. This finding opens up new avenues for the development of targeted therapies for various cancers.
The pharmacokinetic properties of 1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide have also been extensively studied. Research indicates that the compound has favorable oral bioavailability and a reasonable half-life, making it suitable for further preclinical and clinical evaluations. Additionally, preliminary toxicity studies have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.
The structural flexibility of 1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide allows for further chemical modifications to optimize its biological activity and pharmacological properties. For example, substituting different functional groups on the azetidine or thienyl rings can enhance its binding affinity to specific protein targets or improve its metabolic stability. These modifications can be guided by computational modeling and high-throughput screening techniques to identify lead compounds with enhanced therapeutic potential.
In conclusion, 1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide (CAS number: 2171721-21-2) represents a promising candidate for further development in medicinal chemistry. Its unique structural features, combined with its demonstrated biological activities and favorable pharmacokinetic properties, make it an attractive target for both academic research and pharmaceutical applications. Ongoing studies are expected to uncover additional therapeutic applications and optimize its use in clinical settings.
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